

An In-depth Technical Guide on the Chemical Properties of 8-Chloroinosine

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Compound of Interest		
Compound Name:	8-Chloroinosine	
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Introduction

8-Chloroinosine is a chlorinated purine nucleoside, structurally characterized by a hypoxanthine base with a chlorine atom substituted at the C8 position, which is glycosidically linked to a ribose sugar.[1] While it is a compound of significant interest, its primary role in biomedical research is as an inactive metabolite of the investigational anticancer agent, 8-Chloroadenosine (8-Cl-Ado).[2][3] Understanding the chemical and physicochemical properties of **8-Chloroinosine** is crucial for researchers and drug development professionals, as it provides essential insights into the pharmacokinetics, stability, and metabolic fate of its parent compound, 8-Cl-Ado. This guide offers a comprehensive overview of **8-Chloroinosine**, detailing its chemical properties, biological context, and the experimental protocols used for its analysis.

Chemical Identity and Physicochemical Properties

The introduction of a chlorine atom at the 8th position of the purine ring significantly alters the molecule's electronic properties and, consequently, its chemical behavior compared to native inosine.[1]

Molecular Structure and Isomerism: **8-Chloroinosine** (C₁₀H₁₁ClN₄O₅) consists of a hypoxanthine base linked to a ribose sugar via an N9-β-D-ribofuranosyl bond.[1] The hypoxanthine base predominantly exists in the 6-keto tautomeric form under physiological conditions, which is critical for its molecular interactions.[1] The ribose moiety contains three chiral centers, with the biologically relevant form being the D-ribose enantiomer.[1]



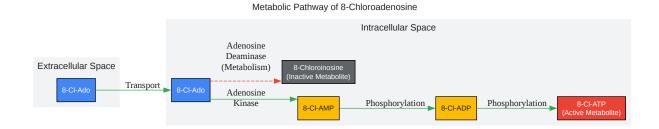
Quantitative Physicochemical Data: The key physicochemical properties of **8-Chloroinosine** are summarized in the table below.

Property	Specification	
Systematic Name	8-Chloro-9-β-D-ribofuranosyl-9H-purin-6(1H)- one	
CAS Number	116285-77-9	
Molecular Formula	C10H11CIN4O5	
Molecular Weight	302.67 g/mol	
Solubility	Moderate in water (~20-30 mM at 25°C); solubility increases in alkaline conditions.[1] Excellent in DMSO.[4]	
рКа	~8.0 (associated with the deprotonation of the N1 position on the hypoxanthine ring)[1]	
Stability	The glycosidic bond is notably stable against acid-catalyzed hydrolysis.[1] Gradual degradation occurs under alkaline conditions. Aqueous solutions (pH 7.0) are stable for 24-48 hours at 4°C. For long-term storage, lyophilization and freezing at -20°C is required. [1]	

Biological Role and Mechanism of Action Context

8-Chloroinosine itself is considered an inactive metabolite. Its significance lies in its position within the metabolic pathway of 8-Chloroadenosine (8-Cl-Ado), a potent RNA-directed nucleoside analog with demonstrated antitumor activity.[2][5] 8-Cl-Ado exerts its cytotoxic effects after being anabolized intracellularly to its active triphosphate form, 8-chloro-adenosine triphosphate (8-Cl-ATP).[2][6][7]





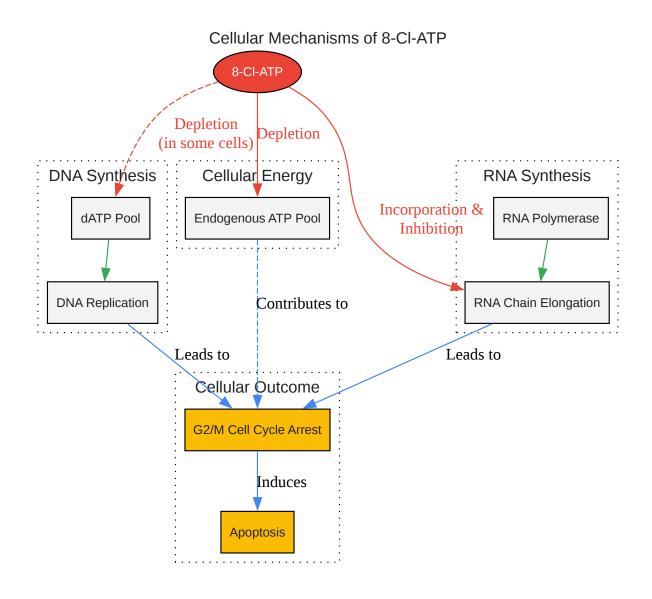
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Metabolic pathway of 8-Chloroadenosine.

The active metabolite, 8-Cl-ATP, functions as a cytotoxic agent through several mechanisms:

- Inhibition of RNA Synthesis: 8-CI-ATP is incorporated into elongating RNA chains during transcription, which leads to the termination of RNA synthesis.[2]
- ATP Depletion: The accumulation of 8-Cl-ATP competes with endogenous ATP, leading to a significant reduction in cellular ATP pools.[2][7] This energy depletion disrupts numerous cellular processes.
- Inhibition of DNA Synthesis: In certain malignancies, such as mantle cell lymphoma, 8-Cl-Ado has been shown to inhibit DNA synthesis, partly by causing a selective depletion of deoxyadenosine triphosphate (dATP) pools.[8]
- Induction of Apoptosis: The combined effects of RNA synthesis inhibition, energy depletion, and potential DNA damage lead to cell cycle arrest (primarily at the G2/M phase) and the induction of apoptosis.[2][9]





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Cellular mechanisms of the active metabolite 8-CI-ATP.

Experimental Protocols and Analytical Methods

The study of **8-Chloroinosine** and its parent compound requires robust analytical methods to accurately quantify their presence in biological matrices and to assess their effects on cellular functions.



Protocol 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is used for the sensitive and selective measurement of **8-Chloroinosine** and related metabolites in plasma, urine, and cell extracts.[2]

- Sample Preparation (Cellular Extraction):
 - Harvest and wash freshly isolated cells (e.g., PBMCs) with cold phosphate-buffered saline (PBS).
 - Perform cell lysis and protein precipitation by adding a defined volume of cold 0.4 N perchloric acid (PCA).
 - Vortex the mixture vigorously and incubate on ice for 15-30 minutes.
 - Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
 - Carefully collect the supernatant for LC-MS/MS analysis.
- · Instrumentation and Analysis:
 - Utilize a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
 - Separate the metabolites on a suitable reverse-phase column (e.g., C18) using a gradient elution profile.
 - Detect and quantify the analytes using multiple reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for 8-Chloroinosine and other related compounds.

Protocol 2: Assessment of Nucleic Acid Synthesis Inhibition

This protocol measures the impact of the parent compound, 8-Cl-Ado, on the rates of DNA and RNA synthesis.[8]

Methodology:

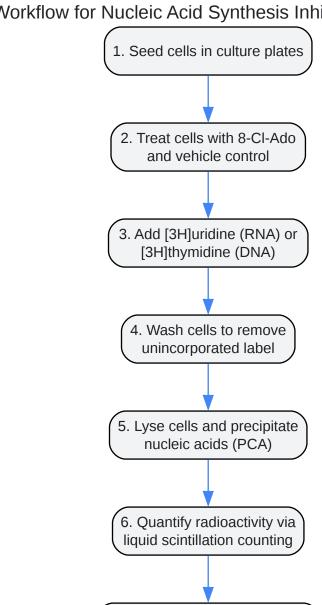
Foundational & Exploratory





- Cell Culture: Seed cancer cells (e.g., mantle cell lymphoma lines) in appropriate culture plates and allow them to adhere or stabilize overnight.
- Treatment: Treat the cells with varying concentrations of 8-Cl-Ado or a vehicle control for a specified duration (e.g., 4, 8, 12, or 24 hours).
- Radiolabeling: During the final 45-60 minutes of the incubation period, add a radiolabeled nucleoside precursor to the culture medium. Use [³H]uridine (1 μCi/mL) to measure RNA synthesis and [³H]thymidine (1 μCi/mL) to measure DNA synthesis.
- Harvesting and Lysis: Wash the cells with cold PBS to remove unincorporated radiolabel.
 Lyse the cells and precipitate the nucleic acids using 0.4 N PCA.
- Quantification: Dissolve the resulting pellet in 0.5 N KOH. Measure the total radioactivity incorporated into the nucleic acids using a liquid scintillation counter.
- Data Analysis: Normalize the radioactive counts to the total cell number or protein content and express the results as a percentage of the vehicle-treated control.





Workflow for Nucleic Acid Synthesis Inhibition Assay

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7. Normalize data and calculate percent inhibition

Workflow for nucleic acid synthesis inhibition assay.

Conclusion

8-Chloroinosine is a key chemical entity in the study of chlorinated nucleoside analogs. While biologically inactive, its chemical properties, stability, and role as a metabolite are of paramount importance for the preclinical and clinical development of its parent drug, 8-Chloroadenosine.







The methodologies detailed herein provide a framework for researchers to accurately profile the pharmacokinetics of 8-Cl-Ado and to understand the downstream cellular events triggered by its active form, 8-Cl-ATP. A thorough characterization of metabolites like **8-Chloroinosine** is indispensable for building a complete pharmacological profile of new drug candidates in oncology and other therapeutic areas.

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